molecular formula C12H13BrO3 B14448298 1(2H)-Naphthalenone, 7-bromo-3,4-dihydro-5,8-dimethoxy- CAS No. 77199-82-7

1(2H)-Naphthalenone, 7-bromo-3,4-dihydro-5,8-dimethoxy-

Cat. No.: B14448298
CAS No.: 77199-82-7
M. Wt: 285.13 g/mol
InChI Key: RZXJRFYYUDGJIX-UHFFFAOYSA-N
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Description

1(2H)-Naphthalenone, 7-bromo-3,4-dihydro-5,8-dimethoxy- is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(2H)-Naphthalenone, 7-bromo-3,4-dihydro-5,8-dimethoxy- typically involves the bromination of a naphthalenone precursor followed by methoxylation. Common reagents used in these reactions include bromine or N-bromosuccinimide (NBS) for bromination and methanol or sodium methoxide for methoxylation. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and methoxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. Catalysts and optimized reaction conditions are employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1(2H)-Naphthalenone, 7-bromo-3,4-dihydro-5,8-dimethoxy- can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding quinones using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the carbonyl group to alcohols using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of dihydronaphthalenols.

    Substitution: Formation of substituted naphthalenones.

Scientific Research Applications

1(2H)-Naphthalenone, 7-bromo-3,4-dihydro-5,8-dimethoxy- has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1(2H)-Naphthalenone, 7-bromo-3,4-dihydro-5,8-dimethoxy- involves its interaction with molecular targets such as enzymes or receptors. The bromine and methoxy groups may enhance its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    1(2H)-Naphthalenone, 3,4-dihydro-5,8-dimethoxy-: Lacks the bromine substituent.

    1(2H)-Naphthalenone, 7-bromo-3,4-dihydro-: Lacks the methoxy groups.

Uniqueness

1(2H)-Naphthalenone, 7-bromo-3,4-dihydro-5,8-dimethoxy- is unique due to the presence of both bromine and methoxy groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

77199-82-7

Molecular Formula

C12H13BrO3

Molecular Weight

285.13 g/mol

IUPAC Name

7-bromo-5,8-dimethoxy-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C12H13BrO3/c1-15-10-6-8(13)12(16-2)11-7(10)4-3-5-9(11)14/h6H,3-5H2,1-2H3

InChI Key

RZXJRFYYUDGJIX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C2=C1CCCC2=O)OC)Br

Origin of Product

United States

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